西咪替丁杂质 3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

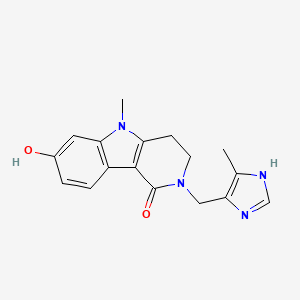

Cimetidine Impurity 3, also known as (5-Methyl-1H-imidazol-4-yl)methanol, is a compound related to Cimetidine . Its molecular formula is C5H8N2O and has a molecular weight of 112.1 .

Synthesis Analysis

The synthesis of Cimetidine and its impurities has been studied extensively. The impurities were isolated from crude cimetidine using normal-phase preparative HPLC . The structures of the impurities were revealed through 1H and 13C NMR and mass spectrometric investigations .Molecular Structure Analysis

The molecular structure of Cimetidine Impurity 3 was determined through various spectroscopic techniques, including 1H and 13C NMR and mass spectrometry .Physical And Chemical Properties Analysis

Cimetidine Impurity 3 is described as a white to off-white crystalline powder . It is slightly soluble in water, soluble in ethanol, and practically insoluble in methylene chloride .科学研究应用

药品二级标准

西咪替丁杂质 3,也称为西咪替丁杂质 E,用作药品二级标准 {svg_1}. 它是经认证的参考物质(CRM),用于质量控制和制药实验室 {svg_2}. 它提供了一种方便且经济高效的替代方案,用于制备内部工作标准 {svg_3}.

制药中的方法开发

该化合物适用于几种分析应用,包括但不限于制药释放测试和制药方法开发,用于定性和定量分析 {svg_4}. 它提供与 USP、EP 和 BP 一级标准的多重可追溯性,如果这些标准可用 {svg_5}.

食品和饮料质量控制

This compound 也可用于食品和饮料质量控制测试 {svg_6}. 它可用于这些行业的校准要求 {svg_7}.

急性外源性特应性皮炎的辅助治疗

研究表明,西咪替丁可用作辅助治疗,用于治疗急性外源性特应性皮炎 (AD) {svg_8}. 它具有免疫调节作用,可以减轻 AD 的严重程度和血清 IgE 水平,并防止进展为慢性 AD {svg_9}.

抗癌活性

西咪替丁是一种 H2R 拮抗剂,它干扰组胺介导的免疫调节,可能具有抗癌活性 {svg_10}. 它已被研究用于其对抗 PD-L1 在结肠癌中的抗癌作用的影响 {svg_11}.

作用机制

Target of Action

Cimetidine, the parent compound of Cimetidine Impurity 3, is a histamine H2 receptor antagonist . It primarily targets the H2 receptors located on the basolateral membrane of the gastric parietal cell . These receptors play a crucial role in the regulation of gastric acid secretion .

Mode of Action

Cimetidine competitively inhibits histamine binding to histamine H2 receptors . This means that it competes with histamine for the same binding site on the H2 receptor, thereby reducing the effect of histamine . It also exerts weak antiandrogenic activity in high doses by competitively inhibiting DHT and other androgens from binding to the cytosolic androgen receptor .

Biochemical Pathways

The action of Cimetidine leads to the inhibition of gastric acid secretion . This occurs because the binding of histamine to the H2 receptors typically stimulates gastric acid secretion. Therefore, when Cimetidine binds to these receptors instead of histamine, this stimulation is blocked . The compound also affects the cytochrome P-450 system, which might explain proposals for its use in neoadjuvant therapy .

Pharmacokinetics

Cimetidine exhibits multicompartmental characteristics following intravenous administration . It has a high total systemic clearance, mainly determined by renal clearance . The volume of distribution is approximately equal to body weight . The elimination half-life is approximately 2 hours . Following oral administration, the absolute bioavailability in healthy subjects is about 60% . Cimetidine distributes into various tissues, including the kidney, lung, and muscle .

Result of Action

The primary result of Cimetidine’s action is the reduction of gastric acid secretion . This leads to a decrease in gastric volume and acidity . As a result, Cimetidine is used to manage conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and indigestion .

Action Environment

The action of Cimetidine can be influenced by various environmental factors. For instance, the presence of food can alter the extent and timing of absorption . Additionally, certain surgical procedures, such as partial gastrectomy, can increase the systemic availability of Cimetidine . Furthermore, the clearance of Cimetidine is increased in children, due to increased renal elimination mechanisms .

生化分析

Biochemical Properties

Cimetidine Impurity 3, like Cimetidine, may interact with various enzymes and proteins. Cimetidine is known to inhibit the binding of DHT and other androgens on the cytosolic androgen receptor . It’s plausible that Cimetidine Impurity 3 might have similar interactions, but specific studies are needed to confirm this.

Cellular Effects

Cimetidine has been shown to have powerful stimulatory effects on the effector functions of various immune cells, such as neutrophils, monocytes, macrophages, dendritic cells, and T cells . It’s possible that Cimetidine Impurity 3 may have similar effects on these cells.

Molecular Mechanism

Cimetidine works by blocking histamine receptors in the stomach lining, thereby decreasing the secretion of gastric acid

Dosage Effects in Animal Models

Cimetidine has shown potential teratogenic effects in animal models

Metabolic Pathways

Cimetidine is metabolized by the cytochrome P-450 system, and its binding to P-450 inhibits the enzymic system’s activity by 45%, usually leading to the reduced metabolism of xenobiotics by the liver

Transport and Distribution

Cimetidine is known to have extensive uptake into kidney, lung, and muscle tissues

Subcellular Localization

Cimetidine is known to distribute into the cerebrospinal fluid (CSF) at a ratio of 0.1 to 0.2 compared with plasma

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cimetidine Impurity 3 involves the reaction of 2-cyano-1-methylguanidine with 2-chloro-5-nitrobenzoic acid in the presence of a base to form the desired compound.", "Starting Materials": [ "2-cyano-1-methylguanidine", "2-chloro-5-nitrobenzoic acid", "Base (such as sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-cyano-1-methylguanidine in a suitable solvent, such as methanol.", "Step 2: Add a base, such as sodium hydroxide, to the solution.", "Step 3: Dissolve 2-chloro-5-nitrobenzoic acid in a separate solution.", "Step 4: Add the solution of 2-chloro-5-nitrobenzoic acid to the solution of 2-cyano-1-methylguanidine and base.", "Step 5: Stir the reaction mixture at room temperature for several hours.", "Step 6: Isolate the product by filtration or other suitable means.", "Step 7: Purify the product by recrystallization or other suitable means." ] } | |

CAS 编号 |

208447-53-4 |

分子式 |

C11H20N8S2 |

分子量 |

328.46 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)